molecular formula C8H8O3 B140153 2-Hydroxy-3-methoxybenzaldehyde CAS No. 148-53-8

2-Hydroxy-3-methoxybenzaldehyde

Cat. No. B140153
CAS RN: 148-53-8
M. Wt: 152.15 g/mol
InChI Key: JJVNINGBHGBWJH-UHFFFAOYSA-N
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Description

2-Hydroxy-3-methoxybenzaldehyde is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It serves as a precursor for the synthesis of Schiff bases, which are useful in various fields such as materials science and coordination chemistry . Additionally, it has been used to synthesize isotopically labeled compounds for molecular imaging and has been identified as a taste-modifying compound with a characteristic sweet aromatic fragrance .

Synthesis Analysis

The synthesis of derivatives of 2-hydroxy-3-methoxybenzaldehyde has been explored in several studies. Schiff bases derived from this compound and different para-substituted anilines have been synthesized, with their structures elucidated using spectroscopic techniques . Moreover, the compound has been used to create a labeled probe for molecular imaging through a multi-step synthesis starting from a non-aromatic precursor . The synthesis of a binary organic complex involving 2-hydroxy-3-methoxybenzaldehyde has also been reported, highlighting the versatility of this compound in forming novel materials .

Molecular Structure Analysis

The molecular structure of 2-hydroxy-3-methoxybenzaldehyde and its derivatives has been extensively studied using various spectroscopic methods and crystallography. For instance, the crystal structures of Schiff bases derived from this compound have been determined, revealing the stabilization of enol-imino tautomers in the solid state . The crystal structure investigations of its complexes with metals such as Ni(II) and Mo(VI) have provided insights into the coordination chemistry of the compound .

Chemical Reactions Analysis

2-Hydroxy-3-methoxybenzaldehyde participates in various chemical reactions, forming complexes with different metals and organic molecules. It reacts with hexachlorocyclotriphosphazene to form a compound characterized by orthorhombic crystals . The compound also undergoes enzymatic polymerization, demonstrating self-organization and the formation of spatial periodic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-hydroxy-3-methoxybenzaldehyde and its derivatives have been characterized through spectroscopic studies and thermochemical analyses. Vibrational frequencies and molecular conformations have been investigated using density functional theory calculations . The physicochemical properties of a novel binary organic complex of the compound have been studied, revealing information about its heat of fusion, entropy of fusion, and other thermodynamic functions . Spectroscopic studies have also provided data on the structure and bonding of the compound and its derivatives .

Scientific Research Applications

1. Polymerization and Self-Organization

2-Hydroxy-3-methoxybenzaldehyde has been studied in the context of enzymatic polymerization. Under specific conditions, this compound exhibits self-organization, forming spatial periodic structures. This process reflects the complexity of its primary structure during system evolution (Karmanov & Monakov, 1994).

2. Spectroscopic Analysis

There has been significant interest in the spectroscopic properties of 2-Hydroxy-3-methoxybenzaldehyde derivatives. For instance, the compound’s thiosemicarbozone variant was analyzed using FTIR and FT-Raman spectral analysis, providing insights into its molecular vibrations and structure (Krishnakumar & Balachandran, 2004).

3. Antimicrobial and Antiaflatoxigenic Properties

Studies have demonstrated that derivatives of 2-Hydroxy-3-methoxybenzaldehyde possess antimicrobial and antiaflatoxigenic activities. These properties are enhanced when the compound is modified into Schiff bases, showing potential for applications in food safety and pharmaceuticals (Harohally et al., 2017).

4. Growth and Thermal Characterization

The compound has been synthesized and studied for its growth and thermal properties. This includes the examination of its crystalline structure and its potential as a nonlinear optical material (Binil et al., 2013).

5. Chemical Synthesis and Applications

The synthesis of 2-Hydroxy-3-methoxybenzaldehyde and its derivatives has been a topic of interest due to its applications in various industries, including food and pharmaceuticals. Research into efficient synthesis methods for such compounds is ongoing, highlighting its industrial relevance (Xiao-fen, 2015).

6. Catalyst in Oxidation Reactions

Research has explored the use of 2-Hydroxy-3-methoxybenzaldehyde derivatives as catalysts in oxidation reactions. For instance, a complex formed with molybdenum and thiazole-hydrazone ligand demonstrated effectiveness in the oxidation of primary alcohols and hydrocarbons (Ghorbanloo & Maleki Alamooti, 2017).

7. Magnetic Exchange Interaction Studies

The compound has been used to study magnetic exchange interactions in copper(II) Schiff base complexes, providing insights into the structural and magnetic properties of such materials (Zeyrek et al., 2005).

8. Antioxidant Activities

Synthesized derivatives of 2-Hydroxy-3-methoxybenzaldehyde have been tested for their antioxidant activities, demonstrating potential applications in healthcare and wellness sectors (Rijal et al., 2022).

9. Anti-Asthmatic Activity

Certain phenolic compounds derived from 2-Hydroxy-3-methoxybenzaldehyde have been found to exhibit anti-asthmatic activities, potentially offering new therapeutic approaches for asthma treatment (Jang et al., 2010).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause irritation to skin, eyes, and the respiratory tract . It is harmful if swallowed .

Future Directions

Vanillin biotechnology has emerged as a sustainable and cost-effective alternative to supply vanillin . Future directions of vanillin biosynthesis using inexpensive precursors are thoroughly discussed .

properties

IUPAC Name

2-hydroxy-3-methoxybenzaldehyde
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InChI

InChI=1S/C8H8O3/c1-11-7-4-2-3-6(5-9)8(7)10/h2-5,10H,1H3
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InChI Key

JJVNINGBHGBWJH-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC=CC(=C1O)C=O
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Molecular Formula

C8H8O3
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DSSTOX Substance ID

DTXSID5022011
Record name 2-Hydroxy-3-methoxybenzaldehyde
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Molecular Weight

152.15 g/mol
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Physical Description

Light yellow crystalline solid; [Sigma-Aldrich MSDS]
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Vapor Pressure

0.00103 [mmHg]
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Product Name

2-Hydroxy-3-methoxybenzaldehyde

CAS RN

148-53-8
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Record name Benzaldehyde, 2-hydroxy-3-methoxy-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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